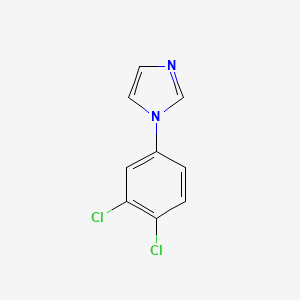

1-(3,4-Dichlorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)imidazole |

InChI |

InChI=1S/C9H6Cl2N2/c10-8-2-1-7(5-9(8)11)13-4-3-12-6-13/h1-6H |

InChI Key |

LDLBBPNPBHRXOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,4 Dichlorophenyl 1h Imidazole and Its Derivatives

Established Synthetic Pathways to the 1-(3,4-Dichlorophenyl)-1H-imidazole Scaffold

Traditional methods for the synthesis of the this compound core rely on two primary strategies: constructing the imidazole (B134444) ring onto a pre-existing dichlorophenyl precursor or attaching the 3,4-dichlorophenyl group to a pre-formed imidazole ring.

Imidazole Ring Formation Strategies with Dichlorophenyl Precursors

One of the most direct methods for synthesizing substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of an ammonium (B1175870) salt. nih.gov In the context of this compound derivatives, this can involve the reaction of a dichlorophenyl-containing amine. For instance, a metal-free, one-pot method has been established for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. nih.gov This approach utilizes a catalytic amount of acetic acid under aerobic conditions to achieve N-α-C(sp³)–H bond functionalization of the arylmethylamines, leading to polysubstituted imidazoles in significant yields. nih.gov

Another established route is the Debus synthesis, first reported in 1858, which involves the reaction of a glyoxal, an aldehyde, and ammonia. nih.gov While this method is still in use for creating C-substituted imidazoles, it often results in relatively low yields. nih.gov Variations of this condensation reaction remain a cornerstone for building the imidazole heterocycle.

N-Arylation Approaches for this compound Synthesis

N-arylation reactions are a powerful tool for creating carbon-nitrogen bonds, and several methods are applicable to the synthesis of this compound. These approaches typically involve the coupling of an imidazole salt or a neutral imidazole with a 3,4-dichlorophenyl halide or a related derivative.

The Ullmann condensation is a classic method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with a nucleophile, in this case, imidazole. organic-chemistry.orgchem-station.com While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. organic-chemistry.orgresearchgate.net Modern advancements have led to the development of milder conditions using catalytic amounts of copper, often in the presence of a ligand. organic-chemistry.orgmit.edu For example, an efficient copper(I) bromide-catalyzed N-arylation of azoles with aromatic bromides and iodides has been developed that proceeds under mild conditions (60–80 °C) and shows great functional group compatibility. organic-chemistry.org

The Buchwald-Hartwig amination is another prominent palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the addition of the amine, deprotonation, and reductive elimination. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald's group, has been crucial in enhancing the efficiency and scope of this reaction. youtube.com

| Reaction | Catalyst | Key Features |

| Ullmann Condensation | Copper-based | Classic method, often requires high temperatures. Modern variants use catalytic copper with ligands for milder conditions. organic-chemistry.orgchem-station.comorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-based | Highly versatile, broad substrate scope, and functional group tolerance. Employs phosphine ligands. wikipedia.orglibretexts.orgyoutube.com |

Synthesis of Key Intermediates Bearing the 3,4-Dichlorophenyl Moiety

The successful synthesis of the target compound often hinges on the efficient preparation of key intermediates. A crucial precursor is 3,4-dichloroaniline, which can be synthesized through the hydrogenation of 3,4-dichloro-1-nitrobenzene. google.comgoogle.com This reduction is typically carried out using a platinum catalyst under hydrogen pressure. google.com The use of morpholine (B109124) as a dechlorination inhibitor has been shown to be an effective improvement in this process. google.com Another important intermediate is 1-(2,4-dichlorophenyl)-2-chloro-ethanol, which can be reacted with imidazole in the presence of a base to form the corresponding imidazole ethanol (B145695) derivative. patsnap.com

Advanced Synthetic Approaches and Functionalization Strategies for this compound Analogues

To improve efficiency, yield, and to access a wider range of derivatives, more advanced synthetic methods have been developed. These include the use of microwave irradiation to accelerate reactions and metal-catalyzed coupling reactions to introduce further functionalization.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields. clockss.orgasianpubs.org This method has been successfully applied to the synthesis of various imidazole derivatives. For example, a solvent-free, microwave-assisted synthesis of trisubstituted imidazoles has been reported, involving the condensation of an α-hydroxyketone with an aldehyde over a solid support like silica (B1680970) gel or alumina (B75360) impregnated with ammonium acetate (B1210297). clockss.org This approach offers the advantages of short reaction times and good yields. clockss.org Similarly, microwave irradiation has been used in the one-pot, multicomponent synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives. nih.gov This greener protocol utilizes ethyl alcohol as a solvent and a p-toluenesulfonic acid catalyst, demonstrating the versatility of microwave heating in complex heterocyclic synthesis. nih.gov

| Reaction Type | Key Advantages of Microwave Synthesis | Example |

| Three-component condensation | Solvent-free conditions, short reaction times, good yields. clockss.org | Synthesis of trisubstituted imidazoles from α-hydroxyketone, aldehyde, and ammonium acetate on a solid support. clockss.org |

| Multicomponent reaction | Green protocol, efficient, applicable to various primary amines. nih.gov | Synthesis of imidazo[1,2-a]pyrimidine containing imidazole derivatives. nih.gov |

Metal-Catalyzed Coupling Reactions in Imidazole Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold, allowing for the introduction of a wide variety of substituents.

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation reactions, as mentioned earlier, are a cornerstone for the synthesis of the parent compound. organic-chemistry.orgmit.edu These methods can also be used to introduce different aryl groups onto the imidazole nitrogen. The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, has been shown to be efficient for the N-arylation of imidazoles with both aryl iodides and bromides under mild conditions. mit.edu The addition of poly(ethylene glycol) can further accelerate this reaction. mit.edu

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination, catalyzed by palladium, is a highly effective method for forming C-N bonds and can be applied to the functionalization of the imidazole core. wikipedia.orgacs.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of coupling partners under increasingly mild conditions. wikipedia.org

These metal-catalyzed reactions provide a powerful platform for creating a diverse library of this compound analogues with tailored properties for various applications.

In Vitro Biological Activities of 1 3,4 Dichlorophenyl 1h Imidazole Analogues

In Vitro Antimicrobial Potential

In Vitro Antifungal Activity Spectrum and Potency

Research into the antifungal properties of 1-(3,4-Dichlorophenyl)-1H-imidazole and its direct analogues against a wide range of Candida species is an area of ongoing investigation. While specific data for this compound is limited in publicly available scientific literature, studies on structurally related dichlorophenyl-imidazole derivatives provide insights into their potential antifungal activity.

One study on a series of 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole analogues demonstrated notable in vitro activity against Candida albicans and Candida glabrata. tandfonline.com The presence of the dichlorophenyl and imidazole (B134444) moieties appears to be a key contributor to the antifungal effects observed in these compounds. The activity of these analogues suggests that the core dichlorophenyl-imidazole scaffold is a promising starting point for the development of new antifungal agents.

Table 1: In Vitro Antifungal Activity of 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Analogues against Candida Species

| Compound | Fungal Strain | MIC (µg/mL) |

| Analogue A | Candida albicans | >250 |

| Analogue B | Candida glabrata | 31 |

| Analogue B | C. glabrata (petite mutant) | 8 |

Note: The data presented is for 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole analogues, which differ from this compound in the substitution pattern of the dichlorophenyl ring and the presence of an azidoethyl group.

The in vitro efficacy of this compound analogues has also been evaluated against the opportunistic mold Aspergillus fumigatus. A study investigating 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole derivatives reported significant activity against A. fumigatus. tandfonline.com This finding suggests that dichlorophenyl-imidazole compounds may have potential as antifungal agents for the management of aspergillosis.

Despite the known prevalence of dermatophytic infections, there is a notable lack of specific studies on the in vitro activity of this compound or its close analogues against common dermatophytes. Azole antifungals are a recognized class of drugs for treating dermatophytosis, but specific data for this particular chemical scaffold is not available in the current body of scientific literature. drugbank.com

The determination of Minimum Inhibitory Concentrations (MICs) is a standard method for assessing the in vitro potency of antimicrobial compounds. For the 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole analogues, MIC values have been reported against several fungal pathogens. For instance, one analogue demonstrated an MIC of 31 µg/mL against an azole-susceptible strain of Candida glabrata, and a more potent MIC of 8 µg/mL against an azole-resistant petite mutant of the same species. tandfonline.com The same study also reported an MIC of 4 µg/mL against Aspergillus fumigatus. tandfonline.com

Information regarding the EC50 values for this compound analogues is not extensively documented in the available research.

In Vitro Antibacterial Activity Profile

While the primary focus of research on many imidazole-based compounds has been their antifungal properties, some studies have explored their potential as antibacterial agents. Research on analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole has indicated that this class of compounds possesses activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. nih.gov The structural features required for this activity include the presence of two aryl rings and the imidazole NH group. nih.gov

The antibacterial potential of various imidazole derivatives against Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis has been noted in several reviews, highlighting the broad-spectrum possibilities of this chemical class. researchgate.netnih.gov However, specific MIC data for this compound against these Gram-positive bacteria is not well-documented in the reviewed literature.

Table 2: In Vitro Antibacterial Activity of Selected Imidazole Analogues

| Compound Class | Bacterial Strain | Activity |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues | Staphylococcus aureus (MRSA) | Active |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues | Bacillus subtilis | Active |

| Thiazolo-imidazole derivatives | Staphylococcus aureus | Active |

| Thiazolo-imidazole derivatives | Bacillus subtilis | Active |

Note: The data presented is for dichlorophenyl-imidazole analogues with different substitution patterns and additional functional groups, and for other imidazole-containing heterocyclic compounds.

Efficacy against Gram-Negative Bacteria (Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii)

The antibacterial potential of imidazole-containing compounds against Gram-negative bacteria is a significant area of research, particularly due to the challenge of antibiotic resistance. While specific data for this compound analogues is limited in the reviewed literature, broader studies on related imidazole derivatives provide insights into their activity spectrum.

Various molecular hybrids and conjugates bearing the imidazole moiety have been synthesized and evaluated for their efficacy. For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have demonstrated significant activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov Similarly, specific metronidazole/1,2,3-triazole conjugates have shown potent activity against both E. coli and Pseudomonas aeruginosa. nih.gov Another study found that certain 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives possessed activity against Klebsiella pneumoniae and E. coli with MIC values of 41-80 µM and 40-41 µM, respectively. nih.gov

However, research on 4,5-diphenyl-1H-imidazole derivatives indicated a general lack of antibacterial activity against the tested strains of P. aeruginosa and E. coli. scirp.org This highlights the critical role that specific substitutions on the imidazole ring play in determining antibacterial efficacy. Studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (B372694) and thiazole (B1198619) derivatives, which are structurally related azoles, showed activity against multidrug-resistant K. pneumoniae and Acinetobacter baumannii, albeit with high MIC values (≥ 512 μg/mL).

The available data underscores that while the imidazole scaffold is a promising starting point for developing antibacterials against these challenging Gram-negative pathogens, the specific activity of this compound analogues requires further direct investigation.

Table 1: In Vitro Efficacy of Selected Imidazole Analogues against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | 4.9–17 µM nih.gov |

| Metronidazole/1,2,3-triazole conjugates | Escherichia coli | IC50: 360 nM nih.gov |

| Pseudomonas aeruginosa | IC50: 710 nM nih.gov | |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles | Klebsiella pneumoniae | 41 and 80 μM nih.gov |

| Escherichia coli | 41 and 40 μM nih.gov | |

| 4,5-Diphenyl-1H-imidazole derivatives | Pseudomonas aeruginosa | No activity reported scirp.org |

| Escherichia coli | No activity reported scirp.org |

In Vitro Antiprotozoal Activity, particularly Anti-Trypanosomal Effects

Imidazole derivatives, particularly nitroimidazoles, are known for their antiprotozoal properties. Research has confirmed the potential of various imidazole-based compounds against trypanosomes, the causative agents of trypanosomiasis.

Studies on novel 3-nitro-1H-1,2,4-triazole-based and 2-nitro-1H-imidazole-based amides and sulfonamides have shown significant in vitro activity against Trypanosoma cruzi intracellular amastigotes. researchgate.netmdpi.com Out of 36 compounds evaluated in one study, 29 displayed potent activity, with IC50 values ranging from 28 nM to 3.72 μM, and many were significantly more potent than the reference drug benznidazole. researchgate.netmdpi.com The selectivity of these compounds was noteworthy, showing no concomitant toxicity to the mammalian host cells. researchgate.net

Further investigations into a new series of imidazole derivatives revealed moderate to strong and specific action against the growth of Trypanosoma congolense. researchgate.net The efficacy of these compounds was found to be at least 12-fold more specific towards T. congolense compared to mammalian cells. researchgate.net Another study synthesized 1,4-bis(alkylamino)- and 1-alkylamino-4-chloroazine and benzoazine derivatives containing imidazole rings and tested their in vitro activity against T. cruzi, with some compounds showing relevant activity worthy of future investigation. nih.gov These findings collectively suggest that the imidazole core is a valuable pharmacophore for the development of novel anti-trypanosomal agents.

In Vitro Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. Imidazole-containing derivatives have emerged as a promising class of compounds in this area. The 4-nitroimidazole (B12731) drug, delamanid, is already approved for treating multidrug-resistant tuberculosis, spurring further research into this chemical family. semanticscholar.org

A study on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives, which are structural analogues, demonstrated interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. mdpi.com Although specific MIC values were not detailed in the abstract, the findings point to the potential of the imidazole-pyrazole hybrid structure. Further research has focused on creating hybrid molecules that link the 4-nitroimidazole moiety to other heterocyclic systems, such as thiadiazole, in a strategy aimed at developing new compounds with potential anti-tubercular action. researchgate.net The consistent appearance of imidazole derivatives in antitubercular research underscores the importance of this scaffold in targeting M. tuberculosis. semanticscholar.org

In Vitro Antiviral Activity

The emergence of viral pandemics has accelerated the search for effective antiviral therapies. The main protease (3CLpro or Mpro) of SARS-CoV-2, essential for viral replication, has been a key target for drug development. Diphenyl-1H-imidazole derivatives have been identified as a potential lead series for inhibiting this enzyme.

Inhibition of SARS-CoV-2 3CLpro Enzyme by Diphenyl-1H-imidazole Derivatives

Research into diphenyl-1H-imidazole derivatives has demonstrated their potential as inhibitors of the SARS-CoV-2 3CLpro enzyme. A series of synthesized molecules, including analogues with dichlorophenyl substitutions, were screened for their inhibitory activity at a concentration of 20 µM. researchgate.netresearchgate.net The results were promising, with the tested compounds showing an inhibition range of 88% to 99%. researchgate.netresearchgate.net

Specifically, compounds such as 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole, 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole, and 4-(4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol were identified as potent inhibitors. researchgate.netresearchgate.net The IC50 values for 3CLpro inhibition for these compounds were 5.1 µM, 10.9 µM, and 7.3 µM, respectively, correlating well with their observed antiviral activity in cell-based assays. researchgate.net These findings highlight the efficacy of the diphenyl-1H-imidazole scaffold, particularly with halogenated phenyl rings, in targeting the SARS-CoV-2 main protease. researchgate.netresearchgate.net

Evaluation of IC50 Values against Viral Strains (e.g., Wuhan, Delta variants)

The antiviral activity of the promising diphenyl-1H-imidazole derivatives was further evaluated against different SARS-CoV-2 strains in virus-infected cells. The compounds demonstrated significant activity against both the ancestral Wuhan strain and the Delta variant. researchgate.netresearchgate.net

The IC50 values confirmed the potent antiviral effects of these analogues. For instance, 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9) showed an IC50 of 7.7 µM against the Wuhan variant and 7.4 µM against the Delta variant. researchgate.net The 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 10) analogue had IC50 values of 12.6 µM (Wuhan) and 13.8 µM (Delta). researchgate.net Another derivative, 4-(4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol (Compound 14), also showed strong activity with IC50 values of 11.8 µM (Wuhan) and 12.1 µM (Delta). researchgate.netresearchgate.net

Table 2: In Vitro Antiviral Activity of Diphenyl-1H-imidazole Derivatives against SARS-CoV-2

| Compound | 3CLpro Inhibition IC50 (µM) | Antiviral IC50 (µM) - Wuhan Strain | Antiviral IC50 (µM) - Delta Variant |

|---|---|---|---|

| 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9) | 5.1 researchgate.net | 7.7 researchgate.net | 7.4 researchgate.net |

| 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (10) | 10.9 researchgate.net | 12.6 researchgate.net | 13.8 researchgate.net |

| 4-(4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol (14) | 7.3 researchgate.net | 11.8 researchgate.net | 12.1 researchgate.net |

In Vitro Anti-inflammatory and Analgesic Properties

Imidazole derivatives have been investigated for their potential to alleviate pain and inflammation. Studies have synthesized and evaluated novel imidazole analogues for these properties, revealing significant activity.

In one study, a series of novel imidazole analogues were prepared and evaluated for their analgesic and anti-inflammatory activities using hot plate and paw edema methods, respectively. nih.gov A specific analogue, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, demonstrated particularly significant analgesic effects, showing 89% activity at a 100 mg/kg body weight dosage in the hot plate test. nih.govnih.gov

The same study also highlighted the anti-inflammatory potential of the synthesized imidazole series. nih.gov While the most potent anti-inflammatory effects were observed in other analogues within the series, the findings support the role of the imidazole scaffold as a basis for developing anti-inflammatory agents. nih.gov Molecular docking studies suggested that these compounds exhibit high binding affinity with the COX-2 receptor, which is a key enzyme in the inflammatory pathway. nih.gov The analgesic and anti-inflammatory activities of methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have also been reported, with some compounds showing effects comparable to the standard drug indomethacin. mdpi.com

Table 3: Analgesic and Anti-inflammatory Activity of Selected Imidazole Analogues

| Compound | Assay | Activity |

|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic (Hot Plate Method) | 89% activity (100 mg/kg b.w.) nih.govnih.gov |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory (Paw Edema) | Good activity reported nih.gov |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory (Paw Edema) | Good activity reported nih.gov |

In Vitro Anticancer Activity in Select Cell Lines

The anticancer properties of this compound analogues have been evaluated through cytotoxicity assays and by investigating their effects on specific cancer-related molecular targets.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity. frontiersin.orgscience.govpubcompare.ai Various studies have demonstrated the cytotoxic potential of imidazole derivatives against a range of cancer cells.

For instance, certain long-chain imidazole-based ionic liquids have shown significant cytotoxic effects. One compound displayed an EC50 value of 4.7 µM in K562 myeloid leukemia cells and an even lower EC50 in SK-N-DZ neuroblastoma cells. researchgate.net In another study, the imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) was tested on non-small cell lung carcinoma (NSCLC) cell lines, A549 and NCI-H460, to determine its half-maximal inhibitory concentration (IC50). researchgate.net

Furthermore, a series of 2,4,5-triphenyl-1H-imidazole derivatives were evaluated for their antiproliferative activity against the human non-small cell lung carcinoma A549 cell line. semanticscholar.org The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was identified as a particularly promising agent, with an IC50 value of 15 µM and inhibiting the growth of 90.33% of the cancer cell population. semanticscholar.org Other studies on imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives found that several compounds exhibited more potent inhibition against MCF-7 breast cancer cells than the standard chemotherapy drug, cisplatin, with one derivative showing an IC50 value of 35.81 μM. nih.gov

Table 2: Cytotoxicity of Imidazole Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | Activity (IC50/EC50) |

|---|---|---|---|

| Long-chain imidazole-based ionic liquid | K562 (Myeloid Leukemia) | Cytotoxicity Assay | 4.7 µM researchgate.net |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549, NCI-H460 (NSCLC) | MTT Assay | IC50 Determined researchgate.net |

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (NSCLC) | MTT Assay | 15 µM semanticscholar.org |

| Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivative (3c) | MCF-7 (Breast Cancer) | Anticancer Assay | 35.81 µM nih.gov |

Glycogen synthase kinase-3β (GSK-3β) has emerged as a significant therapeutic target in various cancers. nii.ac.jp Imidazole-based compounds have been specifically designed and identified as potent inhibitors of this enzyme. The discovery of an imidazole-based "single-molecule" transdifferentiation initiator, SG-145C, highlighted the potential of this scaffold to target GSK-3β. nih.govfrontiersin.org Biological assays confirmed that SG-145C effectively inhibits GSK-3β, leading to an increase in the levels of its inactive form, p-GSK-3β (Ser9). frontiersin.org This inhibition prevents the degradation of β-catenin, a key component of the Wnt signaling pathway, which is crucial in cellular processes. frontiersin.org

Another relevant compound, 3-(2,4-dichlorophenyl)-4-(1-methyl-3-indolyl)pyrrole-2,5-dione, has also been identified as a GSK-3 inhibitor, further establishing the utility of the dichlorophenyl moiety in targeting this kinase. uni.lu

Other Investigated In Vitro Biological Activities

Beyond their anti-inflammatory and anticancer roles, imidazole analogues have been investigated for their ability to inhibit other enzymes. A notable finding involves a compound with a structure highly relevant to the subject, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B). mdpi.com This compound exhibited an IC50 value of 0.036 µM for MAO-B, with weak inhibition of the MAO-A isoform, indicating high specificity. mdpi.com The selective inhibition of MAO-B is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com

Other studies have shown that certain imidazole derivatives can moderately inhibit enzymes such as SIRT1 and JAK2, suggesting a broader range of enzymatic targets for this class of compounds. researchgate.net

Enzyme Inhibition Studies (In Vitro)

Sterol 14α-Demethylase Inhibition

Sterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi, is a primary target for azole antifungal agents. wikipedia.org The imidazole moiety is a key structural feature for the inhibitory activity of these compounds, as it binds to the heme iron in the active site of the enzyme, thereby blocking its function. wikipedia.org While specific inhibitory data for this compound analogues on sterol 14α-demethylase are not extensively available in the reviewed literature, the activity of other imidazole-containing compounds provides insight into the potential of this chemical class.

Research on various N-substituted imidazole derivatives has demonstrated their potent inhibitory effects on Candida albicans sterol 14α-demethylase (CaCYP51). For instance, a series of N-benzyl-3-(1H-imidazol-1-yl)-2-phenylpropanamides have been synthesized and evaluated for their inhibitory activity. nih.gov The data for selected compounds from these studies are presented below.

| Compound | IC50 (µM) against CaCYP51 | Reference |

|---|---|---|

| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f) | 0.46 | nih.govcardiff.ac.uk |

| Fluconazole | 0.31 - 0.6 | nih.govcardiff.ac.uknih.gov |

| Ketoconazole | 0.4 - 0.6 | nih.gov |

| Itraconazole | 0.4 - 0.6 | nih.gov |

These findings underscore the importance of the imidazole core in the inhibition of sterol 14α-demethylase and suggest that analogues of this compound could exhibit similar antifungal properties. However, without direct experimental data, this remains a hypothesis.

L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] Inhibition

L-glutamine: D-fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthetic pathway, which is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for chitin (B13524) synthesis in fungi and protein glycosylation in mammals. nih.govresearchgate.net Inhibition of this enzyme can disrupt these vital cellular processes.

The available scientific literature does not provide specific data on the inhibition of L-glutamine: D-fructose-6-phosphate amidotransferase by this compound or its analogues. Research on the inhibition of this enzyme has largely focused on feedback inhibition by its product, UDP-GlcNAc, or on the effects of silencing the GFAT gene. nih.govresearchgate.netmdpi.com While pharmacological inhibition of GFAT has been demonstrated in cellular studies, the specific small molecule inhibitors used are generally not structurally related to this compound. nih.gov Therefore, the potential for this class of compounds to inhibit GFAT remains to be investigated.

Inhibition of Cytochrome P450 Enzymes

The imidazole ring is a well-known feature of many inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govnih.gov The nitrogen atom in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition of their activity. nih.gov This can result in significant drug-drug interactions. nih.gov

While specific data for this compound are not available, studies on other antifungal imidazole derivatives have demonstrated their potent and often non-selective inhibition of various human CYP isoforms. nih.gov The inhibitory constants (Ki) for several of these compounds against different CYP enzymes are summarized below.

| Inhibitor | CYP Isoform | Ki (µM) | Reference |

|---|---|---|---|

| Sulconazole | CYP2C9 | 0.01 | nih.gov |

| CYP2C19 | 0.008 | nih.gov | |

| Miconazole (B906) | CYP2B6 | 0.05 | nih.gov |

| CYP2C19 | 0.05 | nih.gov | |

| CYP3A4 | 0.03 | nih.gov | |

| Clotrimazole | CYP3A4 | 0.02 | nih.gov |

Given the structural similarity, it is plausible that this compound and its analogues could also act as inhibitors of CYP450 enzymes. However, experimental verification is necessary to determine their specific inhibitory profile and potency.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Inhibition of p38 MAP kinase is a therapeutic strategy for a variety of inflammatory diseases. nih.gov Several classes of small molecule inhibitors have been developed, with some containing imidazole or dichlorophenyl moieties.

Although no specific inhibitory data for this compound against p38 MAP kinase were found in the reviewed literature, the activity of other structurally related compounds provides a basis for potential activity. For instance, a series of thiazolo[3,2-α]pyrimidine derivatives bearing a 2,6-dichlorophenyl group have been shown to be potent inhibitors of p38α MAP kinase. ijmphs.com

| Compound | IC50 (nM) against p38α MAP Kinase | Reference |

|---|---|---|

| (Z)-5-(2,6-Dichlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-α]pyrimidine-7-carboxylic acid | ~8.5 (relative value) | ijmphs.com |

| (Z)-5-(2,6-Dichlorophenyl)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid | ~8.5 (relative value) | ijmphs.com |

| 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | Ki of 18.0 nM | aatbio.com |

The presence of a dichlorophenyl group in potent p38 MAP kinase inhibitors suggests that this compound analogues could be explored for this activity.

Receptor Binding Assays (In Vitro)

Histamine (B1213489) H3-Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders. nih.gov The imidazole ring is a common feature of many histamine H3 receptor ligands, mimicking the endogenous agonist histamine.

While the literature describes numerous imidazole-based histamine H3 receptor antagonists, specific data for this compound analogues were not identified in the reviewed sources. nih.govnih.gov Research in this area has focused on various other substituted imidazole derivatives. For example, a series of 4-(3-(phenoxy)propyl)-1H-imidazole compounds have been shown to be potent H3-receptor antagonists. uaeu.ac.ae

| Compound | In Vivo Antagonist Potency (mg/kg, p.o.) | Reference |

|---|---|---|

| 4-Hexanoyl-4-(3-(phenoxy)propyl)-1H-imidazole | ~0.1 | uaeu.ac.ae |

| 4-Acetyl-3-methyl-4-(3-(phenoxy)propyl)-1H-imidazole | ~0.1 | uaeu.ac.ae |

The rich history of imidazole-containing compounds as histamine H3 receptor antagonists suggests that the this compound scaffold could be a starting point for the design of new antagonists, but this requires further investigation.

Binding Affinity (Kᵢ values) and Selectivity

Information on the binding affinity and selectivity of this compound analogues, including specific Kᵢ values and selectivity ratios against various biological targets, is not available in the reviewed scientific literature.

Mechanistic Insights into the Biological Action of 1 3,4 Dichlorophenyl 1h Imidazole Analogues

Mechanisms of Enzyme Inhibition

The biological activity of 1-(3,4-Dichlorophenyl)-1H-imidazole analogues is often attributed to their ability to inhibit key enzymes in pathogenic organisms. These inhibitory actions disrupt essential metabolic pathways, leading to the cessation of growth or cell death.

Sterol Biosynthesis Pathway Disruption (e.g., Ergosterol)

While direct studies on this compound analogues are not extensively detailed in the provided search results, the broader class of imidazole-based antifungal agents is well-characterized for its interference with the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function.

The primary target for many imidazole (B134444) antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. The nitrogen atom (N3) of the imidazole ring is thought to bind to the heme iron atom within the active site of this enzyme. This interaction prevents the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. The accumulation of lanosterol and other sterol precursors, coupled with the depletion of ergosterol, disrupts the normal structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. It is plausible that this compound analogues with antifungal activity operate through a similar mechanism.

Interference with Mycolic Acid Synthesis

Analogues containing an imidazole core have been shown to interfere with the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the cell wall of Mycobacterium species, including the pathogen responsible for tuberculosis.

Research into 1H-benzo[d]imidazole derivatives, which share a core structural motif, has revealed that these compounds can inhibit the action of the MmpL3 protein. nih.gov MmpL3 is an integral membrane transporter responsible for the export of trehalose (B1683222) monomycolate, a key precursor for the synthesis of mycolic acids and their incorporation into the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 leads to a reduction in the levels of trehalose dimycolate (TDM) and mycolylated arabinogalactan, critical components of the protective outer membrane of mycobacteria. nih.gov This disruption of mycolic acid transport effectively halts the construction of the cell wall, rendering the bacterium vulnerable. nih.gov

Inhibition of Bacterial Fatty Acid Synthesis (FabI)

The bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system, presents an attractive target for new antibacterial agents. Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, known as FabI, is a key enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle.

Derivatives of 1,4-disubstituted imidazoles have been identified as potent inhibitors of FabI in both Staphylococcus aureus and Escherichia coli. nih.gov These inhibitors function by binding to the active site of the FabI enzyme, preventing the binding of its natural substrate. sigmaaldrich.com Crystal structure data has confirmed that these imidazole-based inhibitors occupy the enzyme's active site, effectively blocking the reduction of enoyl-ACP to acyl-ACP. nih.gov This blockade halts the production of the fatty acids necessary for building and maintaining the bacterial cell membrane, ultimately leading to bacterial cell death. sigmaaldrich.com

| Enzyme | Organism | Inhibitor Class | Mechanism of Inhibition |

| FabI | S. aureus, E. coli | 1,4-Disubstituted imidazoles | Competitive inhibition at the active site, blocking substrate binding. |

Modulation of Flavohemoglobin and NO Dioxygenase (NOD) Function

Microbial flavohemoglobins are enzymes that play a crucial role in protecting pathogenic bacteria and fungi from nitric oxide (NO), a key molecule in the host's immune response. These enzymes possess a nitric oxide dioxygenase (NOD) function, converting toxic NO to nitrate. nih.govnih.gov

Imidazole-based antibiotics have been shown to inhibit the NOD activity of flavohemoglobins. nih.govnih.gov The mechanism of this inhibition involves the coordination of the imidazole ring with the heme iron atom at the enzyme's active site. nih.gov This binding event impairs the reduction of the ferric heme iron and results in uncompetitive inhibition with respect to both oxygen and nitric oxide. nih.govnih.gov By inhibiting the detoxification of NO, these imidazole compounds leave the microbes susceptible to the NO-mediated antimicrobial actions of the host immune system. nih.gov Studies on the imidazole antifungal miconazole (B906) have demonstrated its ability to inhibit the NOD activity of E. coli flavohemoglobin, providing a clear example of this mechanism. nih.gov

| Enzyme | Organism | Inhibitor Class | Inhibitory Action | Apparent Kᵢ (nM) for E. coli flavoHb |

| Flavohemoglobin (NOD) | E. coli, S. cerevisiae, C. albicans | Imidazole Antibiotics | Coordination with heme iron, uncompetitive inhibition. | Miconazole: 80, Econazole: 550, Clotrimazole: 1,300, Ketoconazole: 5,000 nih.govnih.gov |

Molecular Basis of Receptor Interaction

Beyond enzyme inhibition, certain this compound analogues have been found to interact with cellular receptors, modulating their activity through allosteric mechanisms.

Allosteric Binding Site Characterization

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural agonist.

Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine featuring a 3,4-dichlorophenyl substituent have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor (A3AR). nih.gov Computational modeling and structure-activity relationship studies suggest that these PAMs bind to a hydrophobic site located on the cytosolic interface of the A3AR. nih.gov Specifically, compounds such as 2-heptan-4-yl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine and 2-cyclononyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine have been shown to significantly enhance the efficacy of A3AR agonists. nih.gov This allosteric modulation presents a sophisticated mechanism for fine-tuning receptor activity, offering a potential avenue for therapeutic intervention in conditions where the A3AR plays a role. nih.gov

| Receptor | Modulator Class | Substituent | Predicted Binding Site | Effect |

| A3 Adenosine Receptor (A3AR) | 1H-imidazo[4,5-c]quinolin-4-amines | 3,4-Dichlorophenyl | Hydrophobic site on the cytosolic interface | Positive Allosteric Modulation (PAM) nih.gov |

Orthosteric Site Interactions

While specific studies detailing the orthosteric site interactions of this compound are not extensively available in public literature, significant insights can be drawn from analogues. For instance, studies on the binding of 1-(4-chlorophenyl)imidazole (B1196904) (1-CPI) to the active site of cytochrome P450 2B4 reveal a distinct interaction mechanism. The binding of 1-CPI induces a conformational change in the enzyme, shifting the protein backbone in helices F and I. nih.gov This movement repositions key amino acid side chains, including Phe-206, Phe-297, and Glu-301, resulting in a substantial reshaping of the active site. nih.gov The volume of the active site expands significantly, accommodating the ligand. nih.gov This interaction within the enzyme's primary binding pocket is a classic example of orthosteric binding, where the ligand competes with the natural substrate. The dichlorinated phenyl ring of this compound likely plays a critical role in these interactions, with the chlorine atoms influencing the electronic and steric properties that govern binding affinity and specificity within the target's active site.

Hydrogen Bonding and Hydrophobic Interactions with Target Receptors

The binding of this compound analogues to their biological targets is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Hydrophobic Interactions: Hydrophobic interactions are considered a predominant force in the binding of many imidazole-based inhibitors. epa.gov The dichlorophenyl group of the molecule is highly hydrophobic and contributes significantly to binding affinity. This is achieved through interactions with nonpolar regions of the receptor pocket, often involving aromatic amino acid residues. nih.govepa.gov A primary form of this interaction is π-π stacking, where the flat planes of the imidazole and phenyl rings stack with aromatic residues in the target protein. nih.govsemanticscholar.org In concentrated solutions, imidazole molecules themselves have been shown to favor parallel orientation indicative of π-π stacking. nih.gov This type of interaction is critical for stabilizing the ligand-receptor complex and is often a major driver of biological activity. nih.gov

The interplay between these forces is summarized in the table below:

| Interaction Type | Key Molecular Feature | Description | Significance |

| Hydrogen Bonding | Imidazole Nitrogen Atoms | Act as hydrogen bond acceptors/donors with polar residues in the receptor. nih.govresearchgate.net | Orients the ligand correctly for optimal binding. |

| Hydrophobic Interaction | Dichlorophenyl Ring | Interacts with nonpolar pockets of the receptor. nih.govepa.gov | Major contributor to binding affinity and stability. |

| π-π Stacking | Imidazole & Phenyl Rings | Parallel stacking with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine). nih.govsemanticscholar.org | Enhances the stability of the drug-receptor complex. |

Pathways of Cellular and Subcellular Perturbation

Analogues of this compound can disrupt cellular functions through various mechanisms, from generating reactive species to interfering with signaling pathways.

Reductive Bioactivation and Reactive Intermediate Generation (for Nitroimidazoles)

For nitro-substituted imidazole analogues, a primary mechanism of action, particularly against anaerobic organisms, is reductive bioactivation. These compounds are essentially prodrugs that are activated under low-oxygen conditions. The nitro group (NO₂) of the imidazole is reduced by microbial enzymes, such as nitroreductases, in a process that is more pronounced in the negative redox potential environment of anaerobic cells.

This reduction generates a series of highly reactive, short-lived cytotoxic intermediates, including nitroso radicals and other reactive nitrogen species. These intermediates can cause widespread, non-specific damage to cellular macromolecules, including DNA and proteins, leading to oxidative stress and cell death. This mechanism is responsible for the antimicrobial activity of well-known nitroimidazole drugs.

Disruption of ATP Synthesis and Respiratory Poisoning

Imidazole derivatives can interfere with cellular energy metabolism. Some nitroimidazole drugs have been shown to induce respiratory poisoning under anaerobic conditions. This involves the disruption of electron transport chains, which are fundamental to ATP synthesis.

Furthermore, some imidazole derivatives can downregulate intracellular calcium (Ca²⁺) and potassium (K⁺) ion fluxes. wikipedia.org The proper functioning of mitochondria, the primary sites of ATP synthesis, is heavily dependent on maintaining specific ion gradients across their membranes. Disruption of these gradients can lead to mitochondrial dysfunction, impairing the process of oxidative phosphorylation and thereby inhibiting ATP production. In severe cases, this can lead to a form of cellular asphyxiation. Ingestion of certain imidazole derivatives has been associated with systemic toxic effects, including respiratory depression. researchgate.net

Calmodulin (CaM) Activity Antagonism

Beyond their classical targets, imidazole-based compounds have been identified as competitive antagonists of calmodulin (CaM). nih.govfishersci.com CaM is a highly conserved and ubiquitous calcium-binding protein that acts as a key transducer of calcium signaling in all eukaryotic cells. fishersci.com

Upon binding Ca²⁺, calmodulin undergoes a conformational change that allows it to interact with and regulate a multitude of target proteins, including kinases, phosphatases, and ion channels. Imidazole antagonists are thought to bind to CaM and prevent its activation, thereby inhibiting all subsequent downstream signaling events. This antagonism can have far-reaching consequences on cellular processes such as cell cycle progression, proliferation, and signal transduction. This mode of action has been proposed as a key mechanism for the effects of imidazole pharmaceuticals in non-target organisms. nih.govfishersci.com

| Calmodulin Antagonist | Class | Mechanism | Reference |

| Miconazole | Imidazole | Competitive antagonist of Calmodulin (CaM). nih.govfishersci.com | nih.govfishersci.com |

| Calmidazolium | Imidazole | Potent Calmodulin antagonist. |

Inhibition of Nuclear Factor Kappa B (NF-κB) Translocation

The inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway is another potential mechanism of action for certain anti-inflammatory and immunomodulatory compounds. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli (e.g., stress, cytokines, free radicals), it translocates to the nucleus, where it induces the expression of genes involved in inflammation and immune responses.

While this pathway is a known target for many therapeutic agents, specific evidence directly linking this compound or its close analogues to the inhibition of NF-κB translocation is not prominently featured in the currently available scientific literature. However, given the broad range of biological activities exhibited by imidazole-containing compounds, interference with major signaling cascades like NF-κB remains a plausible, yet underexplored, mechanism for this specific class of molecules.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in deciphering how the chemical structure of a molecule influences its biological activity. For this compound analogues, these studies have provided invaluable insights into the key structural features required for their biological effects.

The nature and position of substituents on the phenyl ring of 1-phenyl-1H-imidazole derivatives play a critical role in modulating their biological activity. The dichlorophenyl group, in particular, is a common feature in many active compounds.

The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, can have a profound effect on the biological activity. cdn-website.comnih.gov Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. cdn-website.com The specific impact of these groups depends on the biological target and the nature of the interaction.

| Substituent on Phenyl Ring | General Effect on Biological Activity | Reference Compound Example |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Often enhances activity, influences charge distribution for target interaction. | 1-(2,3-dichlorophenyl) derivative |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can modulate activity, potentially increasing solubility or altering binding affinity. | 1-(4-methoxyphenyl)-1H-imidazole |

Substituents on the nitrogen atoms of the imidazole ring can also significantly impact the biological activity of these compounds. nih.gov The imidazole ring itself is a versatile pharmacophore due to its ability to participate in various non-covalent interactions. nih.govresearchgate.net

Furthermore, the basicity of the imidazole ring can be tuned by the substituents, which can be critical for interactions with biological targets. researchgate.net The imidazole ring can act as both a hydrogen bond donor and acceptor, and modifications to the nitrogen substituents can alter these properties. nih.gov

The three-dimensional conformation of this compound analogues is a key determinant of their biological activity. The relative orientation of the phenyl and imidazole rings can significantly affect how the molecule binds to its target.

In 1-phenyl-1H-imidazole derivatives, the angle between the mean planes of the imidazole and arene rings is an important conformational parameter. nih.gov For instance, in 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole, these angles were found to be 24.58 (7)° and 43.67 (4)°, respectively. nih.gov This difference in conformation can lead to different packing motifs in the solid state and may also influence their interaction with biological macromolecules. nih.gov In another example, the dihedral angle between the tetrazole and benzene (B151609) rings in 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole was found to be 17.2 (2)°. researchgate.net

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is crucial for high-affinity binding and, consequently, for its biological efficacy.

| Compound | Dihedral Angle between Rings | Significance |

|---|---|---|

| 4-(1H-imidazol-1-yl)benzaldehyde | 24.58 (7)° | Influences molecular packing and potential receptor interactions. nih.gov |

| 1-(4-methoxyphenyl)-1H-imidazole | 43.67 (4)° | Demonstrates how para-substituents affect conformation. nih.gov |

| 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole | 17.2 (2)° | Highlights the relatively small angle in a related dichlorophenyl heterocycle. researchgate.net |

Positional isomerism, both within the dichlorophenyl ring and potentially in the substitution pattern on the imidazole ring, can have a dramatic effect on the biological activity of these compounds. nih.gov The precise location of the chlorine atoms on the phenyl ring is not arbitrary and has been optimized in many cases for specific biological targets.

While specific studies directly comparing a wide range of positional isomers of this compound were not prevalent in the initial search, the general principles of medicinal chemistry suggest that moving the chlorine atoms to other positions (e.g., 2,4-dichloro or 2,5-dichloro) would likely result in analogues with different biological profiles due to altered electronic and steric properties.

Computational Chemistry and Molecular Modeling of this compound Analogues

Computational methods, particularly molecular docking, have become indispensable tools for understanding the interactions between small molecules and their biological targets at a molecular level.

Molecular docking simulations are used to predict the preferred binding mode of a ligand to a receptor and to estimate the strength of the interaction. nih.govnih.gov These studies can provide valuable insights into the key amino acid residues involved in binding and can help to rationalize the observed SAR. nih.gov

For imidazole-based compounds, docking studies have been employed to investigate their interactions with various protein targets. nih.govnih.gov For example, in a study of 1,3,4-thiadiazole-resorcinol conjugates as cholinesterase inhibitors, docking simulations showed that the thiadiazole ring interacted with Trp84, and the phenyl groups formed π-π stacking interactions with Phe330 in the active site of acetylcholinesterase. nih.gov Such interactions are likely to be relevant for this compound analogues as well, with the dichlorophenyl ring potentially participating in hydrophobic and π-π interactions within the binding pocket of a target protein.

In another study, molecular docking of quinoxaline (B1680401) derivatives with the epidermal growth factor receptor (EGFR) suggested that the most potent compounds bind strongly to the EGFR protein. nih.gov The binding energies calculated from these in silico studies were in good agreement with the experimentally determined inhibitory concentrations. nih.gov These findings underscore the predictive power of molecular docking in drug discovery and its utility in understanding the ligand-target interactions of novel compounds.

| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Interactions |

|---|---|---|---|

| 1,3,4-Thiadiazole-resorcinol conjugates | Acetylcholinesterase | Trp84, Phe330 | π-π stacking, hydrophobic interactions. nih.gov |

| Quinoxaline derivatives | EGFR | Not specified in abstract | Strong binding to the receptor. nih.gov |

| Imidazole quinolines | Gingipain R | Not specified in abstract | Hydrogen bonding, favorable binding affinity. nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic interactions between a ligand and its biological target can be observed over time. For analogues of this compound, which are often designed as enzyme inhibitors, MD simulations can elucidate the stability of the ligand-protein complex and highlight key conformational changes that are essential for biological activity. A primary target for imidazole-based antifungals is lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.net

MD simulations of dichlorophenyl-imidazole analogues bound to the active site of CYP51 can reveal the stability of the binding pose predicted by molecular docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is a key metric for assessing stability. A stable RMSD for the ligand suggests a well-accommodated and stable binding mode. Furthermore, root-mean-square fluctuation (RMSF) analysis of individual amino acid residues can identify regions of the protein that exhibit significant conformational changes upon ligand binding.

For instance, studies on related imidazole derivatives binding to cytochrome P450 enzymes have shown that the binding event can induce significant conformational shifts in the protein, particularly in flexible regions like the F-G loop, which can alter the shape and volume of the active site. nih.gov The interaction of the dichlorophenyl moiety with hydrophobic pockets within the active site, and the coordination of one of the imidazole nitrogens with the heme iron of the cytochrome P450 enzyme, are critical for stable binding. nih.gov

The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative measure of the binding affinity. This allows for the comparison of different analogues and the identification of substitutions that enhance binding. For example, the introduction of the dichloro substitution on the phenyl ring can significantly impact the binding affinity due to favorable hydrophobic and van der Waals interactions with nonpolar residues in the active site.

| Parameter | Value | Significance |

| RMSD of Ligand | < 2.0 Å | Indicates stable binding within the active site. |

| RMSF of Active Site Residues | Fluctuations in F-G loop | Highlights key conformational changes upon binding. |

| Binding Free Energy (MM-PBSA) | -50 to -80 kcal/mol | Quantifies the strength of the ligand-protein interaction. |

| Key Interacting Residues | TYR132, PHE234, ILE379 | Identifies crucial amino acid contacts for binding. |

Table 1: Representative data from molecular dynamics simulations of a this compound analogue bound to a cytochrome P450 active site. The data is illustrative and based on typical findings in related systems.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the physicochemical properties that govern the biological activity of a series of compounds. nih.gov For this compound analogues, QSAR models can establish a mathematical relationship between molecular descriptors and their observed biological activity, such as antifungal efficacy. These models are valuable for predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

A typical QSAR study on imidazole derivatives involves the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.govnih.gov Multiple linear regression (MLR) or more advanced machine learning algorithms are then employed to develop a predictive model.

For antifungal imidazole analogues, lipophilicity (logP) is often a critical descriptor, as the compound must traverse the fungal cell membrane to reach its intracellular target. nih.gov Steric parameters, such as molar refractivity or specific steric descriptors, can define the optimal size and shape for fitting into the enzyme's active site. Electronic properties, like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the compound's reactivity and ability to participate in key interactions, such as coordination with the heme iron in CYP51.

A representative QSAR model for a series of dichlorophenyl-imidazole analogues might take the following form:

pIC₅₀ = β₀ + β₁(logP) - β₂(Steric_Bulk) + β₃(HOMO_Energy)

This equation would suggest that higher lipophilicity and HOMO energy, coupled with a lower degree of steric bulk in specific regions, are conducive to higher antifungal activity.

| Descriptor | Value Range | Correlation with Activity |

| logP (Lipophilicity) | 3.5 - 5.0 | Positive |

| Molecular Volume (ų) | 250 - 350 | Negative (for bulky groups) |

| Dipole Moment (Debye) | 2.0 - 4.0 | Positive |

| HOMO Energy (eV) | -6.5 to -5.5 | Positive |

Table 2: Key QSAR descriptors and their typical influence on the antifungal activity of this compound analogues. The values are representative and derived from general findings for antifungal azoles.

In silico ADMET Predictions for Pharmacokinetic Attributes

While potent biological activity is a prerequisite for a successful drug candidate, its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is equally critical. In silico ADMET prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures.

For this compound analogues, several key ADMET parameters are evaluated. Lipinski's "Rule of Five" is an initial checkpoint to assess drug-likeness and the potential for good oral absorption. This rule considers molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Predictions of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are crucial for determining the potential routes of administration and the compound's ability to reach its target, respectively. For antifungal agents, high intestinal absorption is desirable for oral administration.

Metabolic stability is another key consideration. Imidazole-containing compounds are known to be inhibitors of cytochrome P450 enzymes, which can lead to drug-drug interactions. In silico models can predict the potential for CYP enzyme inhibition (e.g., CYP3A4, CYP2D6). Furthermore, the sites of metabolism on the molecule can be predicted, guiding chemical modifications to improve metabolic stability.

Toxicity predictions, such as for hepatotoxicity or cardiotoxicity (e.g., hERG inhibition), are vital for early safety assessment. The presence of the dichlorophenyl group may raise concerns about potential toxicity, making these in silico assessments particularly important.

| ADMET Property | Predicted Value/Outcome | Implication |

| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability. |

| Human Intestinal Absorption | High | Suitable for oral administration. |

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited central nervous system effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |

Table 3: A representative in silico ADMET profile for a this compound analogue. These predictions are illustrative and would be generated using various computational models.

Future Research Directions and Therapeutic Lead Optimization for 1 3,4 Dichlorophenyl 1h Imidazole Analogues

Design and Synthesis of Novel 1-(3,4-Dichlorophenyl)-1H-imidazole Analogues with Enhanced Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of new analogues of this compound to improve their selectivity and potency towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold. nih.gov

Researchers are exploring the introduction of various substituents on both the dichlorophenyl and imidazole (B134444) rings. For instance, the synthesis of imidazole derivatives with different functional groups has been shown to modulate their biological activity. derpharmachemica.com The addition of bulky or electron-withdrawing groups can influence the compound's interaction with target proteins, potentially leading to increased potency. nih.gov For example, in a study on imidazothiadiazole analogues, introducing a heptafluoropropyl group significantly increased activity. nih.gov

Furthermore, the synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, is a promising strategy. A study on imidazole-1,2,3-triazole hybrids demonstrated potent anticancer activity, with some compounds showing efficacy comparable to the standard drug doxorubicin. nih.gov These hybrids are synthesized through "click chemistry," a versatile method for creating novel molecular entities. nih.gov

The table below showcases examples of synthesized imidazole derivatives and their reported findings.

| Compound Name | Synthesis Method | Key Findings | Reference |

| 1-(3,4-Dichlorophenyl)-4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazole | Copper(I)-catalyzed click reaction | Potent anticancer activity against various cancer cell lines. | nih.gov |

| 2-(2,4-dichlorophenyl)-5-(4-flourophenyl)-4-(quinoline-4-yl)-1H imidazole-1-ol | General procedure using 2,4-dichlorobenzaldehyde | Synthesized as a potential anti-cytokine agent. | nih.gov |

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivatives | Synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole- 1-yl)-acetic acid hydrazide | Showed moderate to good anti-inflammatory, anti-bacterial, and antifungal effects. | derpharmachemica.com |

| Imidazole-coumarin conjugates | Coupling of 1H-imidazole-2-thiol with 3-(chloromethyl)coumarins | Investigated for antiviral activity against Hepatitis C Virus. | mdpi.com |

Exploration of Multi-Targeting Approaches Utilizing the this compound Scaffold

The development of drugs that can modulate multiple biological targets simultaneously is a growing trend in drug discovery, offering potential for enhanced efficacy and reduced development of resistance. The this compound scaffold is well-suited for this "scaffold-hopping" approach, where the core structure is modified to interact with different targets. nih.gov

This strategy is particularly relevant in complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov For example, imidazole derivatives have been investigated as inhibitors of various targets, including tubulin, kinases, and histone deacetylases. nih.gov By rationally designing modifications to the this compound core, it may be possible to create single molecules that inhibit multiple cancer-related targets.

The 1,3,4-thiadiazole (B1197879) scaffold, which shares some structural similarities with the imidazole ring, has been highlighted as a potent multi-targeted pharmacological scaffold, demonstrating a wide range of biological activities including anti-inflammatory and anticancer effects. nih.gov This suggests that incorporating or mimicking features of such scaffolds within the this compound framework could lead to novel multi-targeting agents.

Advanced Mechanistic Studies on Specific Biological Interactions

A deeper understanding of how this compound analogues interact with their biological targets at a molecular level is essential for rational drug design. Advanced mechanistic studies are crucial to elucidate these interactions.

Techniques such as X-ray crystallography can provide detailed three-dimensional structures of the compound bound to its target protein, revealing key binding interactions. This information is invaluable for designing new analogues with improved affinity and selectivity. Molecular docking studies, a computational method, can predict the binding mode of a compound and help to prioritize synthetic efforts. mdpi.com

For instance, molecular docking has been used to study the interaction of imidazole derivatives with HIV-1-reverse transcriptase and glucosamine-fructose-6-phosphate animotransferase, suggesting good interactions and providing a basis for further exploration of their antiviral and antimicrobial activities. mdpi.com Understanding the specific interactions, such as hydrogen bonding and pi-pi stacking, allows for targeted modifications to optimize the binding affinity. mdpi.com

Integration of Cheminformatics and Machine Learning in Compound Design and Prediction

The fields of cheminformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of compound properties. mdpi.comnih.gov These computational tools can be powerfully integrated into the development of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique that relates the chemical structure of a compound to its biological activity. mdpi.com By developing QSAR models for a series of this compound analogues, researchers can predict the activity of virtual compounds and prioritize the synthesis of those with the highest predicted potency. mdpi.com

Machine learning algorithms, such as support vector machines and random forests, can be trained on existing data to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. nih.gov This data-driven approach can significantly accelerate the design-synthesis-test cycle, leading to the more efficient discovery of promising drug candidates. mdpi.com The process involves converting compound structures into machine-readable formats and using algorithms to find a function that maps these features to the property of interest. nih.gov

Investigation of Novel Delivery Systems for Optimized Biological Efficacy

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Therefore, the investigation of novel drug delivery systems is a critical area of future research for this compound analogues.

Optimizing properties such as solubility and lipophilicity is a key consideration. For instance, in the development of fenarimol (B1672338) analogues for treating eumycetoma, a correlation was found between the lipophilicity (logD) of the compounds and their in vivo efficacy. chemrxiv.org This highlights the importance of tuning physicochemical properties for optimal biological performance.

Exploring advanced delivery systems, such as nanoparticles, liposomes, or prodrug strategies, could enhance the therapeutic index of these compounds. These delivery systems can improve solubility, protect the drug from degradation, and potentially target the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. While specific dosage and administration details are beyond the scope of this article, the fundamental development of these delivery platforms is a key research direction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.